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Compound of Interest

Compound Name: 6-Methoxy-3-methylisoquinoline

Cat. No.: B169585 Get Quote

A Technical Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive, in-depth analysis of the methodologies and scientific

reasoning employed in the structural elucidation of 6-methoxy-3-methylisoquinoline.

Designed for researchers, scientists, and professionals in drug development, this document

moves beyond a simple listing of techniques to offer a narrative grounded in the principles of

scientific integrity, expertise, and trustworthiness. Herein, we explore the causality behind

experimental choices and present a self-validating system of protocols to ensure the

unambiguous confirmation of the molecular structure.

Introduction: The Significance of Isoquinoline
Scaffolds
The isoquinoline core is a privileged scaffold in medicinal chemistry, forming the structural

backbone of numerous natural products and synthetic compounds with a wide array of

biological activities. The precise substitution pattern on this heterocyclic system is critical to its

pharmacological profile. Therefore, the unequivocal determination of the structure of novel

isoquinoline derivatives, such as 6-methoxy-3-methylisoquinoline, is a foundational step in

any research and development endeavor. This guide will walk through a systematic approach

to confirming its structure, integrating data from multiple analytical techniques to build an

unassailable body of evidence.
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Foundational Analysis: Synthesis and Physical
Properties
Before delving into complex spectroscopic analysis, a foundational understanding of the

compound's potential origin and basic physical characteristics is essential. 6-Methoxy-3-
methylisoquinoline can be synthesized through various established methods for isoquinoline

ring formation, such as the Bischler-Napieralski or Pomeranz-Fritsch reactions.[1][2][3][4][5]

Knowledge of the synthetic route can provide valuable clues about the expected substitution

pattern.

Physical Properties:

A preliminary characterization involves determining the compound's physical properties, which

serve as initial indicators of identity and purity.

Property Value Source

Molecular Formula C₁₁H₁₁NO
Inferred from Spectroscopic

Data

Molecular Weight 173.21 g/mol
Inferred from Mass

Spectrometry

Melting Point 115 °C [6]

Appearance Crystalline solid
Generic observation for pure

organic compounds

Spectroscopic Elucidation: A Multi-faceted
Approach
The core of structural elucidation lies in the synergistic interpretation of data from various

spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and

their combination allows for a comprehensive and definitive characterization.

Workflow for Spectroscopic Analysis
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Caption: Predicted key fragmentation pathways for 6-methoxy-3-methylisoquinoline in EI-

MS.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the

absorption of infrared radiation corresponding to molecular vibrations.

Experimental Protocol: A small amount of the solid sample is typically analyzed as a KBr pellet

or a thin film.

Data Interpretation: The IR spectrum shows absorption bands at specific wavenumbers (cm⁻¹)

that are characteristic of particular bond types and functional groups.

Expected IR Absorption Bands for 6-Methoxy-3-methylisoquinoline:
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Wavenumber (cm⁻¹) Bond Functional Group

~3050-3000 C-H stretch Aromatic

~2950-2850 C-H stretch Aliphatic (-CH₃, -OCH₃)

~1620-1580 C=C and C=N stretch
Aromatic and Heterocyclic

Rings

~1250 C-O stretch Aryl ether

~1100 C-O stretch Aryl ether

~850-800 C-H bend
Out-of-plane bending for

substituted benzene

The presence of characteristic aromatic C-H and C=C stretching frequencies, along with the

strong C-O stretching of the aryl ether, provides further confirmation of the proposed structure.

[7]

Conclusion: A Unified Structural Assignment
The structural elucidation of 6-methoxy-3-methylisoquinoline is a process of accumulating

and integrating evidence from multiple, complementary analytical techniques. The definitive

assignment is not based on a single piece of data but on the convergence of all spectroscopic

evidence. The ¹H and ¹³C NMR data establish the carbon-hydrogen framework and the

connectivity of the atoms. Mass spectrometry confirms the molecular weight and provides

insights into the stability of structural motifs through fragmentation analysis. Finally, IR

spectroscopy verifies the presence of key functional groups. When all of these data points are

in agreement, the structure of 6-methoxy-3-methylisoquinoline can be assigned with a high

degree of confidence, providing a solid foundation for further research and development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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